molecular formula C11H14O2S B3314441 3-(5-Ethoxycarbonyl-2-thienyl)-2-methyl-1-propene CAS No. 951886-17-2

3-(5-Ethoxycarbonyl-2-thienyl)-2-methyl-1-propene

Cat. No.: B3314441
CAS No.: 951886-17-2
M. Wt: 210.29 g/mol
InChI Key: UDCTUKMCEIQJBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Ethoxycarbonyl-2-thienyl)-2-methyl-1-propene is a chemical compound belonging to the class of thienylpropenes. It is characterized by its yellowish liquid appearance and has a molecular formula of C12H14O2S with a molecular weight of 222.31 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethoxycarbonyl-2-thienyl)-2-methyl-1-propene typically involves the reaction of ethyl 2-thiophenecarboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethoxycarbonyl-2-thienyl)-2-methyl-1-propene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thienylpropenes with different functional groups.

    Substitution: It can undergo substitution reactions where the ethoxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thienylpropenes, depending on the type of reaction and reagents used .

Scientific Research Applications

3-(5-Ethoxycarbonyl-2-thienyl)-2-methyl-1-propene has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Research studies explore its potential as a bioactive compound with therapeutic properties.

    Medicine: Investigations into its pharmacological effects and potential as a drug candidate are ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Ethoxycarbonyl-2-thienyl)-2-methyl-1-propene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Ethoxycarbonyl-2-thienyl)-1-propene
  • 3-(5-Methoxycarbonyl-2-thienyl)-2-methyl-1-propene
  • 3-(5-Ethoxycarbonyl-2-thienyl)-2-ethyl-1-propene

Uniqueness

3-(5-Ethoxycarbonyl-2-thienyl)-2-methyl-1-propene stands out due to its unique combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel organic molecules and materials .

Properties

IUPAC Name

ethyl 5-(2-methylprop-2-enyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-4-13-11(12)10-6-5-9(14-10)7-8(2)3/h5-6H,2,4,7H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCTUKMCEIQJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Ethoxycarbonyl-2-thienyl)-2-methyl-1-propene
Reactant of Route 2
Reactant of Route 2
3-(5-Ethoxycarbonyl-2-thienyl)-2-methyl-1-propene
Reactant of Route 3
Reactant of Route 3
3-(5-Ethoxycarbonyl-2-thienyl)-2-methyl-1-propene
Reactant of Route 4
Reactant of Route 4
3-(5-Ethoxycarbonyl-2-thienyl)-2-methyl-1-propene
Reactant of Route 5
3-(5-Ethoxycarbonyl-2-thienyl)-2-methyl-1-propene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(5-Ethoxycarbonyl-2-thienyl)-2-methyl-1-propene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.